Computed Lipophilicity (XLogP3) Compared to Unsubstituted N-(2-Methoxyphenyl)cinnamamide
The target compound exhibits a PubChem-computed XLogP3 of 4, representing a substantial increase in lipophilicity over the unsubstituted parent analog N-(2-methoxyphenyl)cinnamamide, which has a computed XLogP3 of 3.1 [1][2]. A ΔlogP of +0.9 is sufficient to shift a compound across typical drug-likeness boundaries (e.g., Lipinski's Rule of 5) and can significantly enhance passive membrane diffusion in permeability assays, although it also increases the risk of low aqueous solubility. This computed property is a primary driver of differential in vitro ADMET behavior within the cinnamamide series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | N-(2-Methoxyphenyl)cinnamamide (CAS 6889-84-5); XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release [1][2] |
Why This Matters
For procurement decisions, this XLogP3 difference indicates that the target compound will partition differently in biological membranes and may require distinct formulation strategies compared to less lipophilic cinnamamide analogs, making non-interchangeability a key selection criterion.
- [1] PubChem. (2025). CID 1568593. XLogP3: 4. View Source
- [2] PubChem. (2025). CID 6889-84-5. XLogP3: 3.1. View Source
- [3] Kos, J., et al. (2020). Molecules, 25(18), 4121. Lipophilicity-dependent activity and cytotoxicity of ring-substituted cinnamanilides. View Source
